molecular formula C13H11N3S B2426709 2-(3-Amino-phenyl)-benzothiazol-6-ylamine CAS No. 53544-81-3

2-(3-Amino-phenyl)-benzothiazol-6-ylamine

Cat. No.: B2426709
CAS No.: 53544-81-3
M. Wt: 241.31
InChI Key: KYIGQQDOCAWDFB-UHFFFAOYSA-N
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Description

2-(3-Amino-phenyl)-benzothiazol-6-ylamine is a heterocyclic compound that features a benzothiazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine typically involves the condensation of 2-aminothiophenol with 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-phenyl)-benzothiazol-6-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Amino-phenyl)-benzothiazol-6-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(3-Amino-phenyl)-benzothiazol-6-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-(3-Amino-phenyl)-benzothiazol-6-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains, supported by research findings and case studies.

The compound can be synthesized through various methods, often involving the reaction of substituted benzothiazoles with amines. It serves as a building block for more complex heterocyclic compounds and has been utilized in the development of organic semiconductors and fluorescent probes for biological imaging.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound analogs. For instance, compounds derived from the benzothiazole scaffold have shown potent inhibitory activity against specific kinases such as CSF1R, with IC50 values as low as 1.4 nM . These compounds demonstrated significant tumor growth reduction in xenograft models, indicating their potential as effective anticancer agents.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundTarget KinaseIC50 (nM)Tumor Growth Inhibition (%)
3CSF1R1.462
4CSF1R4.0Not specified
6CSF1R7.0Not specified

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study indicated that benzothiazole derivatives exhibited bactericidal activity against various strains, with modifications leading to improved efficacy and reduced cytotoxicity in human liver cells (HepG2) . The structure-activity relationship (SAR) analysis revealed that introducing chloro-substituents enhanced antibacterial activity while minimizing toxicity.

Table 2: Antimicrobial Activity of Benzothiazole Compounds

CompoundStrain TestedMIC (μM)HepG2 IC50 (μM)
13LepB-UE7.9>100
11Wild-type23-32Cytotoxic

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has been explored for its anti-inflammatory effects. Studies involving dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) demonstrated promising results in alleviating pain without the adverse effects commonly associated with traditional analgesics . This highlights its potential therapeutic applications in treating inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:

  • Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity.
  • Signaling Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Cancer Treatment : In a recent study involving PANC02 tumors, treatment with a related compound resulted in a decrease in tumor-associated macrophages and reduced levels of CSF1R protein .
  • Pain Management : A dual sEH/FAAH inhibitor based on the benzothiazole framework showed significant pain relief in animal models without affecting voluntary locomotor behavior, suggesting a safer profile compared to conventional pain medications .

Properties

IUPAC Name

2-(3-aminophenyl)-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIGQQDOCAWDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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